molecular formula C21H20N2O4 B11013006 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-hydroxyquinoline-4-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-hydroxyquinoline-4-carboxamide

Cat. No.: B11013006
M. Wt: 364.4 g/mol
InChI Key: ZJWUVEWGGWYIHM-UHFFFAOYSA-N
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Description

N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indene moiety and a quinoline carboxamide group. It is known for its potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents.

Preparation Methods

The synthesis of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the indene and quinoline intermediates. The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic conditions. The quinoline carboxamide group is typically prepared via the condensation of aniline derivatives with β-ketoesters, followed by cyclization and amide formation.

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects. It is tested in various in vitro and in vivo models to evaluate its efficacy and safety.

    Medicine: Research focuses on its potential as a therapeutic agent for treating inflammatory diseases and pain management. It is also investigated for its interactions with specific biological targets.

    Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain.

Comparison with Similar Compounds

N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Indene derivatives: These compounds share the indene moiety and are studied for their anti-inflammatory and analgesic properties.

    Quinoline carboxamides: These compounds have a similar quinoline structure and are investigated for their potential therapeutic applications.

The uniqueness of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE lies in its combined indene and quinoline structure, which may contribute to its distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-26-18-9-12-7-8-17(14(12)10-19(18)27-2)23-21(25)15-11-20(24)22-16-6-4-3-5-13(15)16/h3-6,9-11,17H,7-8H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

ZJWUVEWGGWYIHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)C3=CC(=O)NC4=CC=CC=C43)OC

Origin of Product

United States

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